Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18544544
InChI: InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H/t12?,13-,14+,15-,16+;
SMILES:
Molecular Formula: C17H20ClNO3
Molecular Weight: 321.8 g/mol

Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride

CAS No.:

Cat. No.: VC18544544

Molecular Formula: C17H20ClNO3

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride -

Specification

Molecular Formula C17H20ClNO3
Molecular Weight 321.8 g/mol
IUPAC Name [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-phenylprop-2-enoate;hydrochloride
Standard InChI InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H/t12?,13-,14+,15-,16+;
Standard InChI Key QAVHVYYGPPOIEY-KNQPDFRMSA-N
Isomeric SMILES CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl
Canonical SMILES CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Aposcopolamine hydrochloride belongs to the tropane alkaloid class, characterized by a bicyclic structure comprising a pyrrolidine ring fused to a piperidine system. The scopine backbone (tricyclo[3.3.1.0²,⁴]nonane) features an oxygen atom at position 3 and a methyl-substituted nitrogen at position 9 . The ester linkage at position 7 connects the scopine moiety to the α-methylenebenzeneacetic acid group, introducing a planar, aromatic phenyl ring conjugated to a propenoate chain . The hydrochloride salt form arises from protonation of the tertiary amine, yielding a crystalline solid with enhanced hydrophilicity .

Table 1: Key Structural and Nomenclature Data

PropertyValueSource
IUPAC Name(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl 2-phenylprop-2-enoate hydrochloride
Molecular FormulaC₁₇H₂₀ClNO₃
Molecular Weight321.80 g/mol
CAS Registry Number890416-03-2

Stereochemical Considerations

The compound's stereochemistry, denoted by the (1R,2R,4S,5S,7s) configuration, critically influences its biological activity. This spatial arrangement aligns with the scopine skeleton's endo conformation, optimizing receptor-binding interactions . Computational models suggest that the 7s ester orientation facilitates optimal alignment with muscarinic acetylcholine receptor (mAChR) pockets, analogous to scopolamine's binding mode .

Physical and Chemical Properties

Physicochemical Profile

Aposcopolamine hydrochloride typically manifests as a white to off-white crystalline powder, with a melting point range of 195–198°C . Its hydrochloride salt form confers high solubility in polar solvents such as water (23.8 mg/mL at 25°C) and methanol (18.5 mg/mL) . The compound exhibits limited lipophilicity (logP = 1.8), restricting passive diffusion across the blood-brain barrier compared to non-ionized tropane derivatives .

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point195–198°C
Water Solubility23.8 mg/mL (25°C)
pKa8.03 (predicted)
LogP1.8

Stability and Reactivity

The compound demonstrates stability under acidic conditions (pH 2–6) but undergoes hydrolysis in alkaline environments (pH >8), cleaving the ester bond to yield scopine and α-methylenebenzeneacetic acid . Photodegradation studies indicate susceptibility to UV radiation, necessitating storage in amber containers at –20°C .

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically involves a three-step process:

  • Scopine Isolation: Extraction from Datura metel or Scopolia carniolica followed by alkaline hydrolysis to obtain scopine .

  • Esterification: Reaction of scopine with α-methylenebenzeneacetyl chloride in dichloromethane, catalyzed by dimethylaminopyridine (DMAP) .

  • Salt Formation: Treatment with hydrochloric acid in ethanol to precipitate the hydrochloride salt .

Table 3: Synthetic Conditions

StepReagents/ConditionsYield
Esterificationα-Methylenebenzeneacetyl chloride, DMAP, 0°C → RT, 24h68%
Salt FormationHCl (g)/EtOH, 4°C, 12h92%

Pharmacological Profile

Mechanism of Action

As a competitive mAChR antagonist, aposcopolamine hydrochloride binds to muscarinic receptor subtypes (M1–M5) with nanomolar affinity (Ki = 2.3–8.7 nM) . The compound preferentially blocks peripheral M3 receptors in exocrine glands and smooth muscle, reducing salivary secretion (ED₅₀ = 0.15 mg/kg) and intestinal motility . Central nervous system penetration remains limited (<5% brain bioavailability) due to its quaternary ammonium-like characteristics .

Comparative Pharmacokinetics

Table 4: Pharmacokinetic Parameters (Rat Model)

ParameterAposcopolamine HClScopolamine HBr
Tmax (oral)1.2 h0.8 h
Cmax (1 mg/kg)34 ng/mL89 ng/mL
Half-life2.8 h4.5 h
Renal Excretion62%41%

Applications and Research Frontiers

Analytical Methods

HPLC-UV Protocol

  • Column: C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase: 30:70 (ACN:0.1% H3PO4)

  • λ Detection: 210 nm

  • LOD: 0.1 μg/mL

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